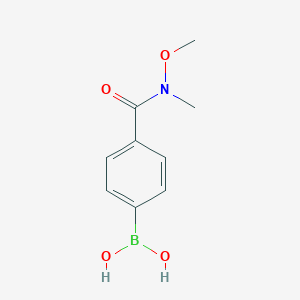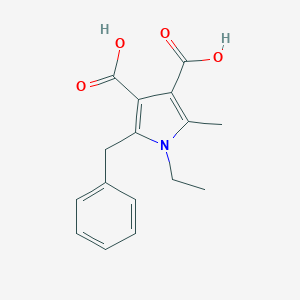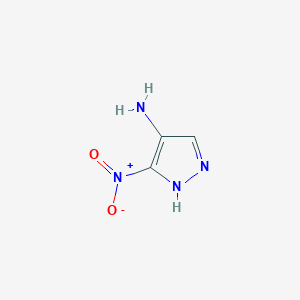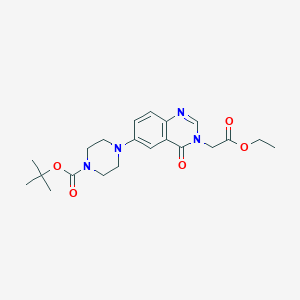![molecular formula C6H4BrN3 B065085 5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-49-8](/img/structure/B65085.png)
5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrimidines, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, has been described in various research developments . For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with N-bromosuccinamide to yield 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a bromine atom attached at the 5-position . The compound is aromatic and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 198.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Anti-Breast-Cancer Activity
The compound has been used in the design and synthesis of pyrrolo(pyrido)[2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity . These derivatives have been evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . The results demonstrated that dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The compound has been used in the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives . This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .
MPS1 Inhibitor
A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported . The lead optimization was guided by key X-ray crystal structure analysis . In vivo evaluation of candidate (9) is shown to effectively mitigate human TNBC cell proliferation .
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine compounds, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, have played a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Mecanismo De Acción
Target of Action
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit p21-activated kinase 4 (PAK4) , a kinase predominantly expressed in hematopoietic cells and a negative regulator of T cell receptor signaling . It also interacts with Monopolar spindle 1 kinase (MPS1) , an apical dual-specificity protein kinase that is over-expressed in triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. For instance, in the case of PAK4, the inhibitors of this kinase, including 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the regulation of T cell receptor signaling through its inhibition of PAK4 . It also plays a role in the regulation of cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Result of Action
The molecular and cellular effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of PAK4 can lead to changes in T cell receptor signaling . Similarly, the inhibition of MPS1 can affect the progression of TNBC .
Action Environment
The action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored at 2–8 °C . .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNUWNEWCACQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445011 | |
| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175791-49-8 | |
| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


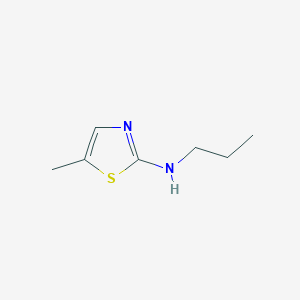

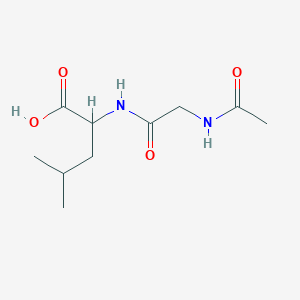

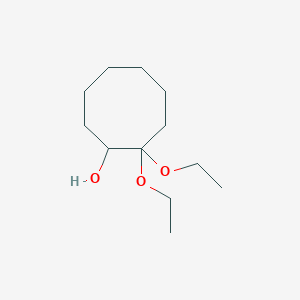
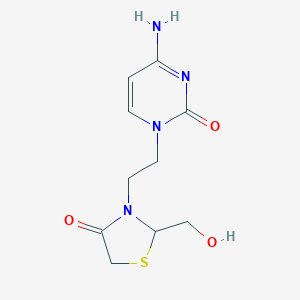
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
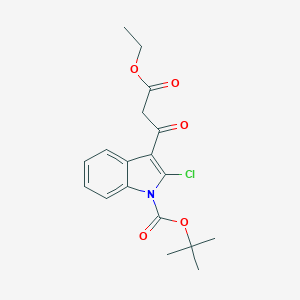
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
